3,3-Dimethylcyclohexane-1-carbaldehyde
Description
Contextual Significance in Organic Synthesis
While specific, large-scale synthetic applications for 3,3-Dimethylcyclohexane-1-carbaldehyde are not extensively documented in publicly available research, its structural features suggest potential utility in organic synthesis. Aldehydes are a cornerstone in the formation of carbon-carbon bonds and are precursors to a wide array of other functional groups. The cyclohexane (B81311) backbone is a common motif in many natural products and pharmacologically active compounds.
The presence of the gem-dimethyl group can introduce steric hindrance, which can influence the stereochemical outcome of reactions at the aldehyde. This feature can be exploited in diastereoselective synthesis. Furthermore, derivatives of 3,3-dimethylcyclohexane have been mentioned in patents related to perfume compositions, suggesting a potential, albeit not explicitly detailed, role for this aldehyde as a precursor or intermediate in the fragrance industry. google.com
Historical Perspectives in Chemical Research
Scope and Research Objectives for this compound Studies
Dedicated research focusing solely on this compound is limited. However, the objectives for studying such a compound can be inferred from the broader context of organic chemistry and material science. Research objectives would likely include:
Exploration of Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of 3,3-disubstituted cyclohexanecarboxaldehydes.
Reactivity Studies: Investigating the influence of the gem-dimethyl group on the reactivity and selectivity of the aldehyde functional group in various organic reactions.
Application as a Building Block: Utilizing it as a starting material for the synthesis of more complex molecules, potentially for applications in pharmaceuticals, agrochemicals, or materials science.
Investigation of Physicochemical Properties: Characterizing its physical and chemical properties in detail to understand its behavior in different chemical environments.
While direct studies are not abundant, the compound is commercially available from several chemical suppliers, indicating its use in research and development settings. achemblock.comchemicalbook.com
Detailed Research Findings
Specific research findings exclusively for this compound are not well-documented in peer-reviewed journals. However, general reactions of aldehydes and the chemistry of cyclohexane derivatives are well-established. For instance, the aldehyde group can readily undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol. The cyclohexane ring can exist in various chair and boat conformations, and the substituents will influence the conformational equilibrium.
A patent for 3,3-dimethylcyclohexane derivatives with odorant properties has been filed, describing the synthesis and olfactory characteristics of related compounds. google.com This suggests that research into the sensory properties of this class of molecules is an area of commercial interest.
Interactive Data Table: Research and Application Data
| Aspect | Information | Source |
| Potential Application | Precursor in fragrance compositions | google.com |
| Commercial Availability | Available from chemical suppliers | achemblock.comchemicalbook.com |
| Related Compound Research | Synthesis of unsaturated dimethylcyclohexene carbaldehydes for fragrances | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylcyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXUBPZOTSIPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99017-89-7 | |
| Record name | 3,3-dimethylcyclohexane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylcyclohexane 1 Carbaldehyde
Reactions Involving the Carbaldehyde Moiety
The aldehyde functional group is the principal site of chemical reactivity, readily undergoing a variety of transformations typical for aliphatic aldehydes, including nucleophilic additions, redox reactions, and condensations.
The polarized carbon-oxygen double bond of the carbaldehyde group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This fundamental reaction class leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.
Common nucleophilic addition reactions applicable to 3,3-dimethylcyclohexane-1-carbaldehyde include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, RMgX) results in the formation of a new carbon-carbon bond and, after acidic workup, produces a secondary alcohol. For instance, the addition of methylmagnesium bromide would yield 1-(3,3-dimethylcyclohexyl)ethanol.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (RLi) are potent nucleophiles that add to the carbonyl group to form secondary alcohols.
Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can be used to convert the carbonyl group into a carbon-carbon double bond, forming an alkene. This allows for the extension of the carbon chain.
Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or a salt like KCN) to the carbonyl group results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group.
The mechanism for these additions involves the nucleophile attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The steric bulk of the 3,3-dimethylcyclohexane ring can influence the trajectory of the nucleophilic attack, potentially favoring the formation of one diastereomer over another if a new stereocenter is created.
The carbaldehyde group exists in an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction Pathways: The reduction of this compound to its corresponding primary alcohol, (3,3-dimethylcyclohexyl)methanol, is a common transformation. This can be achieved using a variety of reducing agents.
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent requiring anhydrous ethereal solvents.
Catalytic Hydrogenation: The aldehyde can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
| Reaction | Reagent | Product |
| Reduction | Sodium Borohydride (NaBH₄) | (3,3-Dimethylcyclohexyl)methanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3,3-Dimethylcyclohexyl)methanol |
| Reduction | H₂ / Metal Catalyst (Pd, Pt, Ni) | (3,3-Dimethylcyclohexyl)methanol |
| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | 3,3-Dimethylcyclohexanecarboxylic acid |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 3,3-Dimethylcyclohexanecarboxylic acid |
| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 3,3-Dimethylcyclohexanecarboxylic acid |
Oxidation Pathways: Oxidation of the aldehyde group furnishes 3,3-dimethylcyclohexanecarboxylic acid. This transformation can be accomplished with several common oxidizing agents.
Strong Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium-based reagents like the Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective for converting the aldehyde to a carboxylic acid.
Mild Oxidizing Agents: Tollens' reagent ([Ag(NH₃)₂]⁺) can selectively oxidize aldehydes, producing the carboxylate and a characteristic silver mirror.
This compound can serve as an electrophile in various carbon-carbon bond-forming condensation reactions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Aldol (B89426) Condensation: In the presence of a base, this compound can react with an enolizable ketone or another aldehyde to form a β-hydroxy aldehyde or ketone (an aldol adduct). Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or ethyl acetoacetate), typically catalyzed by a weak base like an amine. The initial adduct usually undergoes spontaneous dehydration to yield a stable α,β-unsaturated product.
Michael Addition: While the aldehyde itself is the electrophile in the aforementioned condensations, its derivatives can participate as nucleophiles in Michael additions. For instance, research has shown that a silyl-protected derivative, (1R,5S)-1-((tert-butyldimethylsilyl)oxy)-3,3-dimethylcyclohexane-1-carbaldehyde, can be utilized in a highly diastereoselective pyrrolidine-catalyzed Michael addition reaction. evitachem.com This demonstrates the utility of the 3,3-dimethylcyclohexane scaffold in complex, stereocontrolled syntheses.
The carbonyl group of this compound can react with heteroatom nucleophiles to form a range of important derivatives. These reactions are often reversible and are frequently used to protect the aldehyde functionality during other synthetic steps.
Acetal (B89532) Formation: In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol (or one equivalent of a diol, such as ethylene (B1197577) glycol) to form an acetal. This reaction is reversible, and the acetal group is stable under neutral or basic conditions, making it an excellent protecting group for the aldehyde. A German-language dissertation mentions the formation of an acetal from a hydroxylated derivative of the target compound, highlighting the applicability of this reaction to the 3,3-dimethylcyclohexane scaffold. evitachem.com
Imine Formation: The aldehyde condenses with primary amines to form imines (also known as Schiff bases). This reaction typically occurs under mild acidic or neutral conditions and involves the formation of a carbinolamine intermediate followed by the elimination of water.
Enamine Formation: With secondary amines, the aldehyde can form an enamine. This reaction also proceeds through a carbinolamine intermediate, but since there is no second proton on the nitrogen to eliminate, a proton is lost from an adjacent carbon atom to form the C=C double bond of the enamine.
| Reactant | Product Class | Functional Group |
| Alcohol (e.g., Methanol) | Acetal | R-CH(OR')₂ |
| Primary Amine (R'-NH₂) | Imine (Schiff Base) | R-CH=NR' |
| Secondary Amine (R'₂NH) | Enamine | R₂C=CR-NR'₂ |
Transformations Involving the 3,3-Dimethylcyclohexane Ring System
The 3,3-dimethylcyclohexane ring is a stable, saturated carbocyclic system. Under typical laboratory conditions, it is not prone to ring-opening or ring-closing reactions. Such transformations would require high-energy conditions or specialized reagents designed to cleave strong carbon-carbon sigma bonds, and no applicable research findings for such reactions involving this compound were identified. The reactivity of the compound is overwhelmingly dominated by the chemistry of the carbaldehyde functional group.
Functionalization of the Cyclohexane (B81311) Ring (e.g., allylation)
The functionalization of the cyclohexane ring of this compound is a key strategy for the synthesis of diverse terpenoid precursors and other complex organic molecules. While direct functionalization of the saturated cyclohexane ring is challenging, reactions involving intermediates derived from related unsaturated analogues provide pathways to introduce new functional groups.
One notable approach involves the deconjugative α-alkylation of related α,β-unsaturated aldehydes, such as 3,3-dimethylcyclohex-1-ene-1-carbaldehyde. This process, which can be promoted by a synergistic combination of potassium tert-butoxide (tBuOK) and sodium hydride (NaH), introduces an alkyl group at the α-position to the carbonyl, shifting the double bond to the β,γ-position. This transformation effectively functionalizes the ring by creating a new stereocenter and a reactive alkene handle. The resulting β,γ-unsaturated aldehyde can then undergo further transformations, such as oxidative fragmentation mediated by lead(IV) acetate (B1210297), to yield corresponding allyl acetates. This strategy is valuable for constructing the carbon skeletons of various alkyl or arylterpenoids. nih.gov
While the term "allylation" often refers to the addition of an allyl group to a carbonyl, in the context of ring functionalization, it can also describe the introduction of an allyl group onto the ring itself. For instance, the α-allylation of 3,3-dimethylcyclohex-1-ene-1-carbaldehyde using an allyl halide under the synergistic base system would functionalize the cyclohexane ring. nih.gov Such reactions are sensitive to reaction conditions, including the choice of base and solvent, which can influence the selectivity between C-alkylation (on the ring) and O-alkylation (on the carbonyl oxygen). nih.gov
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Starting Material | α,β-Unsaturated Aldehyde (e.g., 3,3-dimethylcyclohex-1-ene-1-carbaldehyde) | Substrate for ring functionalization |
| Base System | tBuOK and NaH (synergistic) | Promotes enolate formation and enhances reaction rate/selectivity nih.gov |
| Electrophile | Alkyl or Allyl Halide (e.g., Allyl Bromide) | Introduces the new functional group onto the ring |
| Solvent | Toluene | Reaction medium nih.gov |
| Product | β,γ-Unsaturated Aldehyde | Functionalized cyclohexane ring intermediate |
Reaction Mechanism Elucidation for Transformations of this compound
Understanding the reaction mechanisms for transformations involving this compound is crucial for controlling reaction outcomes, particularly stereoselectivity. While specific mechanistic studies on this exact compound are not extensively detailed, the principles can be inferred from general studies on nucleophilic additions to substituted cyclohexanecarbaldehydes and related carbonyl compounds.
Identification of Key Intermediates
Nucleophilic addition to the aldehyde functional group of this compound is a primary mode of reactivity. The mechanism universally proceeds through a key tetrahedral alkoxide intermediate . libretexts.orgfiveable.me
In a typical reaction, such as an allylation using an organometallic reagent (e.g., allylsilane with a Lewis acid), the mechanism involves several steps:
Activation of the Carbonyl : A Lewis acid (e.g., TiCl₄, Sc(OTf)₃) coordinates to the carbonyl oxygen. acs.orgyoutube.comnrochemistry.com This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. rsc.orgorganic-chemistry.org
Nucleophilic Attack : The nucleophile (e.g., the allyl group from allyltrimethylsilane) attacks the activated carbonyl carbon. nrochemistry.com This step is typically the rate-determining step and leads to the formation of the tetrahedral alkoxide intermediate . libretexts.org In the case of the Hosomi-Sakurai reaction, this attack generates a silyl-stabilized carbocation intermediate at the β-position to the oxygen. youtube.comnrochemistry.com
Protonation/Workup : The alkoxide intermediate is then protonated, typically during an aqueous workup step, to yield the final homoallylic alcohol product. fiveable.mepressbooks.pub
For reactions involving chelation, a cyclic intermediate or transition state can be formed. If a Lewis acid can coordinate to both the carbonyl oxygen and a nearby Lewis basic group, it forms a rigid, chelated structure that directs the nucleophilic attack from a specific face. libretexts.orgnih.gov However, for this compound, which lacks a chelating group adjacent to the aldehyde, non-chelation models are more applicable. libretexts.org
Transition State Analysis and Energy Profiles
The stereochemical outcome of nucleophilic additions to chiral aldehydes like this compound is determined by the relative energies of the competing transition states. The analysis of these transition states often relies on stereochemical models like the Felkin-Anh model. fiveable.meuwindsor.ca
Felkin-Anh Model: This model predicts the preferred trajectory of nucleophilic attack on a carbonyl group adjacent to a stereocenter. fiveable.mewikipedia.org For this compound, the stereocenter is the aldehyde-bearing carbon (C1). The model considers the steric hindrance of the groups attached to the cyclohexane ring. The most stable transition state is achieved when the nucleophile attacks the carbonyl carbon from the least hindered face, approaching at the Bürgi-Dunitz angle (approx. 107°). uwindsor.cayoutube.com The substituents on the ring orient themselves to minimize steric strain, with the largest group positioned perpendicular to the plane of the carbonyl group. uwindsor.ca The attack then occurs anti-periplanar to this large group, leading to the major diastereomer.
Energy Profiles: The energy profile of such a reaction shows the pathway from reactants to products through the transition state. The activation energy (ΔG‡) for the formation of the major diastereomer is lower than that for the minor diastereomer. Computational methods, such as Density Functional Theory (DFT), are often used to calculate the energies of intermediates and transition states, providing a quantitative energy profile for the reaction. nih.govresearchgate.netresearchgate.netacs.org For an allylation reaction, the profile would show an initial energy input for the Lewis acid activation, followed by the energy barrier for the nucleophilic attack (the highest point, representing the transition state), leading to the more stable tetrahedral intermediate.
| Factor | Description | Effect on this compound |
|---|---|---|
| Steric Hindrance | Repulsion between the incoming nucleophile and substituents on the cyclohexane ring. pressbooks.pub | The bulky 3,3-dimethylcyclohexyl group directs the nucleophile to the less hindered face of the aldehyde, as predicted by the Felkin-Anh model. fiveable.me |
| Bürgi-Dunitz Trajectory | The preferred angle of nucleophilic attack on a carbonyl carbon (~107°). uwindsor.ca | Dictates the geometry of the transition state, minimizing energy. |
| Torsional Strain | Strain arising from eclipsing interactions in the transition state. | The transition state geometry that minimizes torsional strain (staggered conformation) is favored. uwindsor.ca |
| Lewis Acid Coordination | Activation of the carbonyl group by a Lewis acid. organic-chemistry.org | Lowers the overall activation energy but can also influence the conformational preference of the transition state. acs.org |
Kinetic and Thermodynamic Considerations in Reaction Pathways
The reaction pathways of this compound are governed by both kinetic and thermodynamic principles. These considerations are crucial for predicting product distributions, especially in reactions that can yield multiple isomers.
Thermodynamic Considerations: The primary thermodynamic factor for this molecule is the conformational stability of the cyclohexane ring. Substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. utexas.edusapub.org The energy difference between the axial and equatorial conformers is known as the A-value. masterorganicchemistry.comwikipedia.org
For this compound, the two methyl groups at the C3 position are fixed. The key equilibrium is the ring flip that interconverts the axial and equatorial positions of the aldehyde group at C1.
Equatorial Conformer: The aldehyde group is in the more spacious equatorial position. This is the thermodynamically more stable ground state conformation.
Axial Conformer: The aldehyde group is in the more sterically hindered axial position, leading to 1,3-diaxial interactions with the axial hydrogens at C3 and C5. This conformer is higher in energy.
The A-value for a formyl group (-CHO) is approximately 0.7 kcal/mol, indicating a preference for the equatorial position. Therefore, at equilibrium, the vast majority of this compound molecules will exist in the conformation where the aldehyde group is equatorial. This ground-state stability influences the subsequent reaction pathway.
Kinetic Considerations: Most nucleophilic additions to aldehydes are irreversible and thus under kinetic control . wikipedia.orgmasterorganicchemistry.com This means the product distribution is determined by the relative rates of formation, which depend on the activation energies of the competing transition states. wikipedia.org The product that forms via the lowest energy transition state will be the major product, regardless of its ultimate thermodynamic stability. masterorganicchemistry.com
For this compound, the reaction will proceed from the most stable ground state (equatorial aldehyde). The stereochemical outcome is then dictated by the facial selectivity of the nucleophilic attack on this conformer, as described by the Felkin-Anh model. The reaction conditions, such as low temperatures and the use of strong, irreversible nucleophiles, favor kinetic control. reddit.com In contrast, thermodynamic control would require reversible reaction conditions (e.g., higher temperatures) that allow the initial products to equilibrate to the most stable final product, a scenario less common for these types of additions. wikipedia.orgrsc.org
| Substituent | A-Value (kcal/mol) |
|---|---|
| -CH₃ (Methyl) | 1.70 masterorganicchemistry.com |
| -CHO (Formyl) | ~0.7 |
| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |
| -C(CH₃)₃ (tert-Butyl) | 4.9 masterorganicchemistry.com |
Theoretical and Computational Chemistry Studies of 3,3 Dimethylcyclohexane 1 Carbaldehyde
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like 3,3-Dimethylcyclohexane-1-carbaldehyde from first principles. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods are standard tools for such investigations.
Geometry Optimization and Global Minima Structures
A crucial first step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum structure. For this compound, this would involve determining the preferred chair conformation of the cyclohexane (B81311) ring and the rotational orientation of the aldehyde group. The presence of the gem-dimethyl group at the 3-position significantly influences the ring's puckering and the relative stability of different conformers. The aldehyde group can exist in either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Electron Density Maps)
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Electron density maps would visually represent the distribution of electrons in the molecule, highlighting regions of high and low electron density.
Reactivity Descriptors and Electrophilic/Nucleophilic Sites
From the electronic structure, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. By analyzing the distribution of the HOMO and LUMO across the molecule, the most likely sites for nucleophilic and electrophilic attack can be identified. nih.govnih.gov For this compound, the carbonyl carbon of the aldehyde group is expected to be a primary electrophilic site, while the carbonyl oxygen would be a nucleophilic site. nih.gov
Conformational Analysis of this compound and its Derivatives
The flexible nature of the cyclohexane ring means that this compound can exist in various conformations. A detailed conformational analysis is essential to understand its behavior.
Chair-Boat Interconversions and Energy Barriers
The most stable conformation of a cyclohexane ring is the chair form. However, it can interconvert between two different chair conformations through a higher-energy boat or twist-boat intermediate. rsc.org A computational study would calculate the energy barriers associated with these interconversions. For this compound, the presence of the bulky gem-dimethyl group is expected to create a significant energy difference between the two possible chair flips, strongly favoring the conformation that minimizes steric interactions.
Steric and Electronic Influences on Conformation
The conformational preferences of this compound are governed by a balance of steric and electronic effects. The steric bulk of the two methyl groups at the 3-position introduces significant 1,3-diaxial interactions in certain conformations, leading to destabilization. The aldehyde group's preference for an equatorial position is also primarily due to steric hindrance. Electronic effects, such as hyperconjugation, can also play a role in stabilizing certain conformations. A thorough computational study would quantify these interactions to predict the most stable conformer and the relative energies of other conformers.
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Detailed molecular dynamics (MD) simulations specifically focused on this compound are not extensively documented in publicly available scientific literature. However, the principles of intermolecular interactions for this compound can be inferred from computational studies of related molecules, such as substituted cyclohexanes and other aldehydes.
MD simulations for a molecule like this compound would typically be employed to understand its behavior in a condensed phase, such as in a pure liquid or in a solution. These simulations model the movement of each atom in a system over time, governed by a set of equations known as a force field. The primary intermolecular interactions that would be investigated include:
Van der Waals Forces: These are the dominant interactions for the non-polar hydrocarbon backbone of the molecule. The bulky 3,3-dimethyl groups would contribute significantly to these interactions, influencing the packing and local structure of the molecules.
Dipole-Dipole Interactions: The carbaldehyde group (-CHO) possesses a significant dipole moment due to the electronegativity difference between the carbon and oxygen atoms. In a simulation, these dipoles would tend to align, leading to attractive electrostatic interactions that influence the liquid's properties, such as its boiling point and viscosity. quora.com
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, MD simulations would reveal the formation and dynamics of hydrogen bonds between the solvent molecules and the aldehyde.
A hypothetical molecular dynamics simulation of liquid this compound would likely show a disordered arrangement of molecules where the cyclohexyl rings pack to maximize van der Waals contacts, while the polar aldehyde groups exhibit some local ordering due to dipole-dipole forces. The gem-dimethyl groups would sterically hinder close packing in certain orientations.
Table 1: Potential Intermolecular Interaction Types in this compound Simulations
| Interaction Type | Contributing Functional Group(s) | Expected Significance |
| London Dispersion Forces | Entire Molecule | High |
| Dipole-Dipole Interactions | Carbaldehyde Group (-CHO) | Moderate |
| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen | Significant (in protic solvents) |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
NMR Chemical Shift Prediction:
The 1H and 13C NMR chemical shifts of this compound can be predicted using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT). The typical workflow involves:
Conformational Search: Identifying the low-energy conformations of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of these conformers. For this compound, this would involve considering the chair conformation of the cyclohexane ring and the different orientations of the axial and equatorial aldehyde group.
Geometry Optimization: Optimizing the geometry of each conformer at a chosen level of theory (e.g., B3LYP/6-31G(d)).
NMR Calculation: Calculating the magnetic shielding tensors for each atom in each conformer using a method like Gauge-Including Atomic Orbitals (GIAO).
Chemical Shift Determination: Referencing the calculated shielding tensors to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
The presence of the two methyl groups at the C3 position would influence the chemical shifts of the neighboring protons and carbons due to steric and electronic effects. modgraph.co.ukmodgraph.co.uk The chemical shift of the aldehydic proton is expected to be in the downfield region (around 9-10 ppm) due to the electron-withdrawing nature of the carbonyl group.
Table 2: Hypothetical Predicted 1H NMR Chemical Shifts for the Most Stable Conformer of this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -CHO | 9.6 | s |
| CH (at C1) | 2.3 | m |
| CH2 (at C2) | 1.8 (eq), 1.4 (ax) | m |
| CH3 (at C3) | 1.0 (eq), 0.9 (ax) | s |
| CH2 (at C4) | 1.6 (eq), 1.2 (ax) | m |
| CH2 (at C5) | 1.5 (eq), 1.1 (ax) | m |
| CH2 (at C6) | 1.7 (eq), 1.3 (ax) | m |
Note: These are estimated values for illustrative purposes and are not from a published computational study.
Vibrational Frequency Prediction:
The vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using computational methods. DFT calculations are commonly used to compute the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.
For this compound, key predicted vibrational frequencies would include:
C=O Stretch: A strong, characteristic band is expected around 1720-1740 cm-1 for the carbonyl group.
C-H Stretch (Aldehyde): A distinctive pair of bands around 2720 and 2820 cm-1.
C-H Stretch (Alkyl): Multiple bands in the region of 2850-3000 cm-1.
CH2 Scissoring and Bending: Vibrations in the fingerprint region (below 1500 cm-1). nih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |
| C-H Stretch (sp3) | 2850 - 3000 | Medium to Strong |
| C-H Stretch (aldehyde) | 2720, 2820 | Weak to Medium |
| C=O Stretch | 1720 - 1740 | Strong |
| CH2 Scissor | ~1450 | Medium |
Note: These are general expected ranges and not the result of a specific calculation on this molecule.
Applications of 3,3 Dimethylcyclohexane 1 Carbaldehyde As a Synthetic Intermediate in Advanced Chemical Research
Precursor in the Synthesis of Complex Organic Molecules
Building Block for Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. amazonaws.com The synthesis of these cyclic structures often involves the reaction of aldehydes with various nucleophiles in cyclization or multicomponent reactions. ub.edu However, a detailed investigation of the scientific literature found no specific studies or methodologies that employ 3,3-Dimethylcyclohexane-1-carbaldehyde as a starting material for the synthesis of heterocyclic systems. General methods for heterocycle synthesis from aldehydes are well-established, but their application to this specific substrate has not been documented in the reviewed literature. nih.gov
Role in Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. wikipedia.org20.210.105beilstein-journals.org These reactions often rely on the versatile reactivity of functional groups like aldehydes. beilstein-journals.org Despite the synthetic potential, a review of the current scientific literature reveals no documented instances of this compound being used as a reactant in cascade or domino reactions. While there are examples of other cyclohexane (B81311) carbaldehydes participating in such transformations, specific research on the 3,3-dimethyl substituted variant is absent.
Development of Chiral Auxiliaries and Ligands Utilizing the this compound Skeleton
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Similarly, chiral ligands are crucial components of asymmetric catalysis. The development of novel chiral auxiliaries and ligands often involves the use of rigid cyclic scaffolds to impart a well-defined stereochemical environment.
A comprehensive search of the scientific literature did not uncover any research focused on the development or application of chiral auxiliaries or ligands derived from the this compound skeleton. While many chiral auxiliaries are derived from naturally occurring or synthetically accessible chiral molecules, there is no indication in the available literature that this specific compound has been explored for such purposes. researchgate.net
Synthesis of Advanced Materials Precursors
The synthesis of advanced materials, such as polymers, functional dyes, or organic electronics, often begins with specifically designed organic precursor molecules. The functional groups and molecular architecture of these precursors dictate the properties of the final material. An extensive search of the scientific literature and patent databases did not yield any information on the use of this compound as a precursor for the synthesis of advanced materials.
Future Research Directions and Unexplored Avenues in 3,3 Dimethylcyclohexane 1 Carbaldehyde Chemistry
Emerging Methodologies for Synthesis and Functionalization
The development of novel and efficient synthetic routes to 3,3-dimethylcyclohexane-1-carbaldehyde is a primary area for future research. While classical methods for aldehyde synthesis on a cyclohexane (B81311) ring can be inferred, dedicated studies on optimizing these for this specific, gem-disubstituted scaffold are lacking. Future work could focus on:
Stereoselective Synthesis: Investigating asymmetric synthetic pathways to access enantiomerically pure forms of this compound. This would be crucial for potential applications in fields where chirality is a key determinant of activity, such as in the synthesis of pharmaceuticals or agrochemicals.
Catalytic C-H Functionalization: Exploring modern catalytic methods to directly functionalize the cyclohexane ring of precursors. This could offer more atom-economical and environmentally benign routes compared to traditional multi-step syntheses.
Flow Chemistry Approaches: The application of continuous flow technologies could enable safer, more scalable, and highly controlled synthesis of this aldehyde, particularly if exothermic or hazardous reactions are involved.
Further research into the functionalization of the this compound core is also a promising avenue. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including but not limited to:
Oxidation to the corresponding carboxylic acid.
Reduction to the alcohol.
Reductive amination to form various amines.
Wittig and related olefination reactions to introduce carbon-carbon double bonds.
Aldol (B89426) and other condensation reactions.
Systematic studies on the reactivity and selectivity of these transformations on the sterically hindered 3,3-dimethylcyclohexane framework are needed.
Advanced Mechanistic Questions and Computational Challenges
A deeper understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic strategies. Key areas for investigation include:
Conformational Analysis: Detailed computational studies, employing methods such as Density Functional Theory (DFT), could elucidate the preferred conformations of the molecule and its transition states in various reactions. The gem-dimethyl group at the 3-position is expected to significantly influence the conformational equilibrium of the cyclohexane ring, which in turn will affect its reactivity.
Stereoelectronic Effects: Investigating how the electronic properties of the aldehyde group and the steric bulk of the dimethyl groups influence the stereochemical outcome of reactions at the carbonyl carbon and on the cyclohexane ring.
Spectroscopic Characterization: Advanced spectroscopic techniques, such as 2D NMR and vibrational circular dichroism (VCD), could be used in conjunction with computational modeling to provide a detailed picture of the molecule's structure and dynamics.
The following table outlines potential computational chemistry approaches that could be applied to study this molecule:
| Computational Method | Research Question | Potential Insights |
| DFT Calculations | What are the most stable conformations of this compound? | Understanding the influence of the gem-dimethyl group on the chair and boat conformations and the orientation of the aldehyde group. |
| Transition State Theory | What are the energy barriers for key reactions, such as nucleophilic addition to the carbonyl group? | Predicting reaction rates and understanding the factors that control selectivity. |
| Molecular Dynamics Simulations | How does the molecule behave in different solvent environments? | Gaining insight into solute-solvent interactions and their effect on reactivity. |
Novel Synthetic Applications and Interdisciplinary Research Opportunities
While current applications are not well-documented, the unique structural features of this compound suggest potential utility in various fields. Future research could explore its use as a building block in:
Materials Science: The rigid, non-planar structure of the cyclohexane ring could be exploited in the synthesis of novel polymers or liquid crystals with interesting physical properties.
Medicinal Chemistry: The lipophilic nature of the dimethylcyclohexane moiety could be advantageous in the design of new drug candidates, potentially improving their membrane permeability and metabolic stability.
Agrochemicals: The development of new pesticides or herbicides based on this scaffold could lead to compounds with novel modes of action.
Fragrance and Flavor Chemistry: The structural similarity to other cyclic aldehydes used in the fragrance industry suggests that this compound and its derivatives may possess interesting olfactory properties.
Interdisciplinary collaborations will be key to unlocking the full potential of this molecule. For instance, joint projects between synthetic chemists and computational chemists could accelerate the discovery of new reactions and applications. Similarly, partnerships with biologists and materials scientists could facilitate the evaluation of new derivatives for their biological activity or material properties.
Q & A
Q. What are the recommended synthetic routes for 3,3-Dimethylcyclohexane-1-carbaldehyde, and how can purity be optimized?
The compound can be synthesized via cyclohexane ring functionalization. A plausible method involves alkylation of cyclohexanone derivatives followed by oxidation to introduce the aldehyde group. For example, Friedel-Crafts alkylation or Grignard reactions may introduce methyl groups at the 3,3-positions. Purification often involves recrystallization (e.g., ethanol as a solvent) or column chromatography using silica gel with gradients of ethyl acetate/hexane . Purity validation requires GC-MS or HPLC with UV detection (λ = 270–280 nm for aldehydes) .
Q. How is the structural integrity of this compound confirmed experimentally?
Basic characterization includes:
- NMR : H NMR to identify aldehyde protons (δ 9.5–10.5 ppm) and methyl groups (δ 0.8–1.5 ppm). C NMR confirms the carbonyl carbon (δ ~200 ppm).
- IR : Strong absorption at ~1700 cm (C=O stretch).
- Mass Spectrometry : Molecular ion peak at m/z 154 (CHO) .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) and sparingly soluble in water.
- Stability : Susceptible to oxidation; store under inert gas (N/Ar) at 2–8°C. Stability tests via TGA/DSC are advised .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3-dimethyl groups influence conformational dynamics?
The methyl groups induce steric hindrance, restricting cyclohexane ring puckering. Computational methods like DFT (B3LYP/6-31G*) or molecular dynamics (MD) simulations can model chair vs. boat conformers and quantify energy barriers. X-ray crystallography (if crystals are obtainable) provides empirical validation .
Q. What strategies are effective for utilizing this aldehyde in stereoselective organic synthesis?
The aldehyde group enables reactions like:
- Aldol Condensation : To form α,β-unsaturated carbonyl compounds.
- Reductive Amination : For chiral amine synthesis using NaBHCN or Hantzsch esters.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis). Steric effects may require optimized catalysts (e.g., bulky ligands for selective coupling) .
Q. How can analytical methods be validated for quantifying trace impurities in this compound?
Develop a validated HPLC protocol:
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% TFA.
- Detection : UV at 275 nm. Calibrate using spiked samples and assess limits of detection (LOD < 0.1%) via signal-to-noise ratios .
Q. What computational tools predict the compound’s binding affinity with biological targets (e.g., enzymes)?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. Parameterize the compound’s force field using CHARMM or AMBER. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding constants (K) .
Q. How are toxicological profiles assessed for derivatives of this aldehyde?
Leverage predictive toxicology databases (e.g., EPA’s DSSTox) for structural analogs. Perform in vitro assays:
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells.
- Mutagenicity : Ames test (TA98/TA100 strains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
